6-Isononyl-1,1,3,3-tetramethylindan-5-ol
Description
6-Isononyl-1,1,3,3-tetramethylindan-5-ol is a synthetic indanol derivative characterized by a hydroxyl group at position 5, tetramethyl substitution at positions 1,1,3,3, and a branched isononyl chain (C₉H₁₉) at position 4.
Properties
CAS No. |
62005-65-6 |
|---|---|
Molecular Formula |
C22H36O |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-6-(7-methyloctyl)-2H-inden-5-ol |
InChI |
InChI=1S/C22H36O/c1-16(2)11-9-7-8-10-12-17-13-18-19(14-20(17)23)22(5,6)15-21(18,3)4/h13-14,16,23H,7-12,15H2,1-6H3 |
InChI Key |
VWIHTAGQRGHQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=CC2=C(C=C1O)C(CC2(C)C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 6-Isononyl-1,1,3,3-tetramethylindan-5-ol with its analogs:
Key Differences and Implications
- Substituent Hydrophobicity: The isononyl variant’s longer alkyl chain likely increases LogP significantly compared to isobutyl (LogP 5.98) and isopropyl analogs, enhancing lipid solubility but reducing aqueous solubility. This property may limit its utility in pharmaceutical contexts but favor industrial applications requiring hydrophobicity .
- Chromatographic Behavior: The isobutyl analog’s successful separation via Newcrom R1 HPLC (using MeCN/water/phosphate) suggests that substituent size and polarity critically influence retention times. The isononyl compound would likely require adjusted mobile-phase conditions (e.g., higher organic solvent ratios) .
- Steric Effects: The dicyclopentyl analog’s rigid, bulky substituents (MW 326.26) contrast with the isononyl chain’s flexibility. This difference could impact binding affinity in biological systems or compatibility with polymer matrices .
Analytical Methodologies
- HPLC Analysis: For the isobutyl analog, RP-HPLC with Newcrom R1 columns achieves efficient separation. Substituting phosphate with formic acid enables MS compatibility, a protocol adaptable to the isononyl variant with mobile-phase optimization .
- Synthetic Challenges: Longer alkyl chains (e.g., isononyl) may complicate synthesis due to steric hindrance during functionalization, necessitating tailored catalysts or reaction conditions.
Industrial and Biomedical Relevance
- Isobutyl Analog: Documented use in pharmacokinetics suggests moderate hydrophobicity balances solubility and membrane permeability. The isononyl variant’s higher LogP may render it unsuitable for drug delivery but viable in sustained-release formulations .
- Dicyclopentyl Analog : Its high molecular weight and rigidity suggest niche applications, such as chiral resolution agents or hydrophobic coatings .
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